5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10N2O2.ClH . It has a molecular weight of 214.65 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride involves the condensation of 2-amino-3-cyanopyridine with cyclopentanone followed by reduction and carboxylation.", "Starting Materials": [ "2-amino-3-cyanopyridine", "cyclopentanone", "sodium borohydride", "carbon dioxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with cyclopentanone in ethanol using sodium borohydride as a reducing agent to yield 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to yield 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid.", "Step 3: Carboxylation of the acid using carbon dioxide in the presence of a base to yield 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid hydrochloride." ] } | |
CAS No. |
2567498-06-8 |
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.